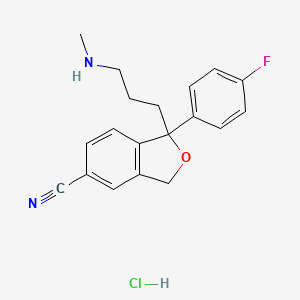

rac-Desmethylcitalopramhydrochlorid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

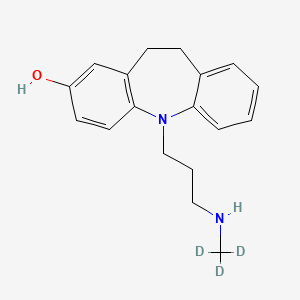

Desmethylcitalopram (hydrochloride) is an active metabolite of the antidepressant drugs citalopram and escitalopram. It functions as a selective serotonin reuptake inhibitor (SSRI), contributing to the therapeutic effects of its parent compounds . The compound is known for its role in the treatment of depression and other mood disorders by enhancing serotonergic transmission in the brain .

Wissenschaftliche Forschungsanwendungen

Desmethylcitalopram (Hydrochlorid) hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

5. Wirkmechanismus

Desmethylcitalopram (Hydrochlorid) entfaltet seine Wirkung, indem es die Wiederaufnahme von Serotonin (5-HT) in präsynaptische Neuronen hemmt, wodurch die Verfügbarkeit von Serotonin im synaptischen Spalt erhöht wird. Dies verstärkt die serotonerge Neurotransmission und trägt zu seinen Antidepressiva-Effekten bei . Die Verbindung zielt speziell auf den Serotonin-Transporter (SERT) ab und hat nur minimale Auswirkungen auf andere Neurotransmittersysteme .

Biochemische Analyse

Biochemical Properties

Rac Desmethyl Citalopram Hydrochloride interacts with various enzymes, proteins, and other biomolecules. It has been shown to have an effect on body mass index and can be detected by a fluorescence detector . The pharmacokinetics of this drug have been studied in human serum and its blood-brain barrier transport properties have been observed using a protein transporter assay .

Cellular Effects

The effects of Rac Desmethyl Citalopram Hydrochloride on various types of cells and cellular processes are significant. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Rac Desmethyl Citalopram Hydrochloride exerts its effects at the molecular level. It involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Rac Desmethyl Citalopram Hydrochloride change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of Rac Desmethyl Citalopram Hydrochloride vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

Rac Desmethyl Citalopram Hydrochloride is involved in several metabolic pathways. It interacts with various enzymes or cofactors, and it can also affect metabolic flux or metabolite levels .

Transport and Distribution

Rac Desmethyl Citalopram Hydrochloride is transported and distributed within cells and tissues . It interacts with various transporters or binding proteins, and it can also affect its localization or accumulation .

Subcellular Localization

The subcellular localization of Rac Desmethyl Citalopram Hydrochloride and any effects on its activity or function are significant. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen: Desmethylcitalopram (Hydrochlorid) kann durch die Demethylierung von Citalopram synthetisiert werden. Der Prozess beinhaltet die Verwendung von Reagenzien wie Bortribromid (BBr3) oder anderen Demethylierungsmitteln unter kontrollierten Bedingungen . Die Reaktion erfordert typischerweise eine inerte Atmosphäre und niedrige Temperaturen, um Nebenreaktionen zu verhindern.

Industrielle Produktionsmethoden: In industriellen Umgebungen beinhaltet die Produktion von Desmethylcitalopram (Hydrochlorid) großtechnische Demethylierungsprozesse, gefolgt von Reinigungsschritten wie Kristallisation und Umkristallisation, um das Hydrochloridsalz zu erhalten. Die Verwendung von Hochleistungsflüssigkeitschromatographie (HPLC) stellt die Reinheit und Qualität des Endprodukts sicher .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Desmethylcitalopram (Hydrochlorid) unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat (KMnO4) oder Wasserstoffperoxid (H2O2) oxidiert werden.

Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid (LiAlH4) durchgeführt werden.

Substitution: Nucleophile Substitutionsreaktionen können mit Reagenzien wie Natriumhydroxid (NaOH) oder Kaliumcyanid (KCN) auftreten.

Häufige Reagenzien und Bedingungen:

Oxidation: Kaliumpermanganat in sauren oder neutralen Bedingungen.

Reduktion: Lithiumaluminiumhydrid in wasserfreiem Ether.

Substitution: Natriumhydroxid in wässrigen oder alkoholischen Lösungen.

Hauptprodukte, die gebildet werden:

Oxidation: Bildung von Carbonsäuren oder Ketonen.

Reduktion: Bildung von sekundären Aminen oder Alkoholen.

Substitution: Bildung von substituierten Derivaten, abhängig vom verwendeten Nucleophil.

Wirkmechanismus

Desmethylcitalopram (hydrochloride) exerts its effects by inhibiting the reuptake of serotonin (5-HT) into presynaptic neurons, thereby increasing the availability of serotonin in the synaptic cleft. This enhances serotonergic neurotransmission and contributes to its antidepressant effects . The compound specifically targets the serotonin transporter (SERT) and has minimal effects on other neurotransmitter systems .

Vergleich Mit ähnlichen Verbindungen

Desmethylcitalopram (Hydrochlorid) ist ähnlich wie andere SSRIs, z. B.:

- Desmethylsertralin

- Desmethylvenlafaxin

- Norfluoxetin

Vergleich:

- Desmethylcitalopram (Hydrochlorid): Hochspezifisch für die Hemmung der Serotonin-Wiederaufnahme mit minimalen Auswirkungen auf andere Neurotransmitter .

- Desmethylsertralin: Ebenfalls ein SSRI, jedoch mit einer anderen chemischen Struktur und einem anderen pharmakokinetischen Profil .

- Desmethylvenlafaxin: Ein Serotonin-Norepinephrin-Wiederaufnahmehemmer (SNRI) mit doppelter Wirkung auf die Serotonin- und Norepinephrin-Wiederaufnahme .

- Norfluoxetin: Ein aktiver Metabolit von Fluoxetin mit ähnlichen SSRI-Eigenschaften, aber einer längeren Halbwertszeit .

Desmethylcitalopram (Hydrochlorid) zeichnet sich durch seine hohe Spezifität für die Hemmung der Serotonin-Wiederaufnahme und seine Rolle als primärer aktiver Metabolit von Citalopram und Escitalopram aus .

Eigenschaften

IUPAC Name |

1-(4-fluorophenyl)-1-[3-(methylamino)propyl]-3H-2-benzofuran-5-carbonitrile;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19FN2O.ClH/c1-22-10-2-9-19(16-4-6-17(20)7-5-16)18-8-3-14(12-21)11-15(18)13-23-19;/h3-8,11,22H,2,9-10,13H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYIZNULSIBGJPJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCCC1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20ClFN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97743-99-2 |

Source

|

| Record name | Desmethyl citalopram hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097743992 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DESMETHYL CITALOPRAM HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/461OE8B9GL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2Z)-4-Oxo-4-[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazine-7(8H)-yl]-1-(2,4,5-trifluorophenyl)but-2-en-2-amine](/img/structure/B563702.png)

![7-Hydroxy-N-des{[2-(2-hydroxy)ethoxy]ethyl} Quetiapine-d8 Dihydrochloride](/img/new.no-structure.jpg)

![2-Chloro-6-[N,N-DI(2-hydroxybenzyl)amino]-9-isopropylpurine](/img/structure/B563704.png)

![6-[N,N-Di(2-hydroxybenzyl)amino]-2-[(3-hydroxypropyl)amino]-9-isopropylpurine](/img/structure/B563705.png)

![(3S,4R)-4-(4-Fluorophenyl)-3-[[3-methoxy-4-(benzyloxy)phenoxy]methyl]-1-methylpiperidine](/img/structure/B563713.png)